2-Acetylbenzothiazole
Overview
Description
2-Acetylbenzothiazole is a chemical compound that belongs to the class of benzothiazoles. It is a heterocyclic compound containing a benzene ring fused to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The acetyl group attached to the thiazole ring contributes to the compound's distinct chemical properties and reactivity.
Synthesis Analysis
The synthesis of 2-acetylbenzothiazole and related derivatives has been explored through various methods. One approach involves the condensation of 2-aminothiophenol with aromatic aldehydes under microwave irradiation and solvent-free conditions, which is promoted by acetic acid, leading to the formation of various 2-arylbenzothiazoles in high yields . Another method includes a three-step reaction sequence starting from 2-aminothiazole, involving diazotization, bromination, and acetylation to produce 2-acetylthiazole, which is a related compound . Additionally, a redox condensation reaction has been used to synthesize 2-aroylbenzothiazoles, a class of compounds that includes 2-acetylbenzothiazole, by heating o-halonitrobenzenes, acetophenones, and elemental sulfur .
Molecular Structure Analysis
The molecular structure of 2-acetylbenzothiazole derivatives has been elucidated using various spectroscopic techniques. For instance, the structure of 2-acetylamino-5-(2-benzimidazolyl)-4-methylthiazole, a derivative of 2-acetylbenzothiazole, was investigated using x-ray diffraction analysis (XDA) . This analysis provides detailed information about the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interactions with other molecules.
Chemical Reactions Analysis
2-Acetylbenzothiazole undergoes various chemical reactions due to its reactive acetyl group and the presence of the heterocyclic thiazole ring. It has been shown to participate in condensation reactions with 2-formylbenzothiazole and other heterocyclic aldehydes, leading to the formation of products that can further react with acids or alkalis to produce dyes . This reactivity is significant for the synthesis of complex organic molecules and the development of new materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-acetylbenzothiazole derivatives are influenced by the presence of the acetyl group and the heterocyclic structure. The compounds synthesized by reacting 4-substituted-2-(chloroacetylamino)thiazoles with benzoxazole/benzimidazole-2-thioles exhibited significant antimicrobial activities against various bacterial and fungal strains, indicating their potential as bioactive molecules . The synthesis of these derivatives was confirmed by IR, 1H-NMR, and FAB+-MS spectral data, which are essential for characterizing the physical and chemical properties of the compounds .
Scientific Research Applications
Antihypoxic Activity in Brain Function
- Research has shown that derivatives of 2-acetylbenzothiazole, such as 2-aminobenzthiazole, exhibit increased life span in experimental animals under hypoxic conditions with hypercapnia. This suggests their potential role in improving brain resistance to acute hypoxia (Marysheva, Mikheev, & Shabanov, 2021).
Antitumor Properties
- Novel 2-(4-aminophenyl)benzothiazoles, related to 2-acetylbenzothiazole, possess selective and potent antitumor properties, showing promise in cancer therapy (Bradshaw et al., 2002).
Potential for Treating Prion Diseases
- Studies have identified 2-aminothiazoles, closely related to 2-acetylbenzothiazole, as promising leads for therapeutics in prion diseases due to their ability to achieve high drug concentrations in the brain (Gallardo-Godoy et al., 2011).
Diagnostic and Therapeutic Applications
- Substituted 2-arylbenzothiazoles, a class including 2-acetylbenzothiazole, have been identified as important pharmacophores in diagnostic and therapeutic settings, especially in non-invasive diagnosis and antitumor agents (Weekes & Westwell, 2009).
Antimicrobial Activity
- Certain derivatives of 2-acetylbenzothiazole have shown strong antifungal and antibacterial activities, demonstrating their potential in addressing drug-resistant pathogens (Turan-Zitouni et al., 2005).
Enriching Trace Heavy Metal Ions
- A study has utilized 2-acetylbenzothiazole modified mesoporous silicas for preconcentrating trace heavy metal ions, indicating its application in environmental protection and water quality monitoring (Jiang et al., 2013).
Acetylcholinesterase Inhibition for Neurodegenerative Disorders
- 2-Acetylbenzothiazole derivatives have been investigated as acetylcholinesterase inhibitors, a target for treating neurodegenerative disorders (Tripathi & Ayyannan, 2018).
Safety And Hazards
Future Directions
The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTOPVGJHLPSBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337181 | |
Record name | 2-Acetylbenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylbenzothiazole | |
CAS RN |
1629-78-3 | |
Record name | 2-Acetylbenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1,3-benzothiazol-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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